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molecular formula C11H6Cl2N2O3S2 B3344870 Dichlobentiazox CAS No. 957144-77-3

Dichlobentiazox

Cat. No. B3344870
M. Wt: 349.2 g/mol
InChI Key: CUTZZBQQGUIEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07714140B2

Procedure details

In 6 ml of acetonitrile were dissolved 0.62 g (3.10 mmol) of 3-chloro-1,2-benzoisothiazole 1,1-dioxide and 0.57 g (3.10 mmol) of the (3,4-dichloroisothiazol-5-yl)methanol. To the resulting solution was dropwise added 0.34 g (3.4 mmol) of triethylamine, followed by stirring at room temperature for 5 hours to give rise to a reaction. After the completion of the reaction, 12 ml of water was added. The resulting crystals were obtained by filtration. The crystals were washed with water and isopropyl alcohol to obtain 0.89 g (yield: 82%) of 3-(3,4-dichloroisothiazol-5-ylmethoxy)-1,2-benzoisothiazole 1,1-dioxide as a colorless powder (melting point: 165 to 167° C.).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4](=[O:12])(=[O:11])[N:3]=1.[Cl:13][C:14]1[C:18]([Cl:19])=[C:17]([CH2:20][OH:21])[S:16][N:15]=1.C(N(CC)CC)C.O>C(#N)C>[Cl:13][C:14]1[C:18]([Cl:19])=[C:17]([CH2:20][O:21][C:2]2[C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[S:4](=[O:12])(=[O:11])[N:3]=2)[S:16][N:15]=1

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.62 g
Type
reactant
Smiles
ClC1=NS(C2=C1C=CC=C2)(=O)=O
Name
Quantity
0.57 g
Type
reactant
Smiles
ClC1=NSC(=C1Cl)CO
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting crystals were obtained by filtration
WASH
Type
WASH
Details
The crystals were washed with water and isopropyl alcohol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NSC(=C1Cl)COC1=NS(C2=C1C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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